molecular formula C9H8N2O B155681 2-methylquinazolin-4-ol CAS No. 1769-24-0

2-methylquinazolin-4-ol

Número de catálogo: B155681
Número CAS: 1769-24-0
Peso molecular: 160.17 g/mol
Clave InChI: FIEYHAAMDAPVCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylquinazolin-4-ol (CAS: 1769-24-0) is a quinazoline derivative with a hydroxyl group at position 4 and a methyl group at position 2. Its molecular formula is C₉H₈N₂O, yielding a molecular weight of 160.17 g/mol . The compound is synthesized through multi-step reactions involving cyclization and substitution processes, as seen in analogous quinazolinone syntheses .

Métodos De Preparación

Cyclization of Anthranilic Acid Derivatives

Anthranilic Acid and Acetamide Condensation

A high-yield route to 2-methylquinazolin-4-one involves heating anthranilic acid with acetamide at 210–220°C for 2 hours under reflux, achieving a 92% yield . The reaction proceeds via cyclodehydration, forming the quinazolinone core. Key steps include:

  • Formation of N-acetylanthranilic acid : Anthranilic acid reacts with acetic anhydride in benzene at 80°C to yield N-acetylanthranilic acid (92% yield) .

  • Cyclization : Heating N-acetylanthranilic acid with ammonium chloride (1:8 molar ratio) at 210–220°C for 4–5 hours produces 2-methylquinazolin-4-one (72% yield) .

Structural Confirmation :

  • 1H NMR (DMSO-d6): Singlet at δ 2.45 ppm (3H, CH3), aromatic protons between δ 7.26–8.31 ppm .

  • ESI-MS : Molecular ion peak at m/z 177 [M+H]+ .

Transition Metal-Catalyzed Approaches

Copper-Mediated Hydroxylation

Hypothetical pathways for converting 2-methylquinazolin-4-one to 4-ol could involve copper-catalyzed hydroxylation. For instance, using CuI and a hydroxyl source (e.g., H2O2) under basic conditions might facilitate ketone-to-alcohol reduction. However, this remains speculative due to a lack of direct evidence in the literature.

One-Pot Synthesis from o-Aminobenzoic Acid

A streamlined method for 2-chloromethylquinazolin-4(3H)-one synthesis involves reacting o-aminobenzoic acid with chloroacetonitrile in methanol under sodium methoxide catalysis . While targeting a chlorinated derivative, this approach demonstrates the feasibility of one-pot quinazoline formation:

  • Reaction Setup : Sodium methoxide (1 mmol) in anhydrous methanol, combined with chloroacetonitrile (15 mmol) and o-aminobenzoic acid (5 mmol).

  • Conditions : Stirring at ambient temperature for 2 hours under nitrogen .

  • Yield : 72–92% for various derivatives, suggesting adaptability for 2-methylquinazolin-4-ol with modified reagents .

Comparative Analysis of Synthetic Methods

Table 1: Key Methods for 2-Methylquinazolin-4-one Synthesis

MethodStarting MaterialsConditionsYieldSource
Anthranilic Acid + AcetamideAnthranilic acid, acetamide210–220°C, 2 h92%
N-Acetylanthranilic Acid + NH4ClN-Acetylanthranilic acid, NH4Cl210–220°C, 4–5 h72%
One-Pot Chloroacetonitrile Routeo-Aminobenzoic acid, chloroacetonitrileRT, 2 h, NaOMe72–92%

Advantages and Limitations :

  • Method 1 (Acetamide) : High yield but requires prolonged heating, posing scalability challenges.

  • Method 2 (NH4Cl) : Lower yield due to side reactions but uses cheaper reagents.

  • Method 3 (Chloroacetonitrile) : Room-temperature conditions favor industrial adoption but produces chlorinated byproducts .

Functional Group Interconversion Strategies

Reduction of 2-Methylquinazolin-4-one

The ketone group in 2-methylquinazolin-4-one could theoretically be reduced to a hydroxyl group using:

  • NaBH4/CeCl3 : Mild conditions for ketone-to-alcohol conversion.

  • LiAlH4 : Aggressive reductant; risk of over-reduction to dihydroquinazoline.

Direct Hydroxylation

Electrophilic hydroxylation via Osmium Tetroxide or Sharpless Dihydroxylation might introduce the 4-OH group but lacks experimental validation for this substrate.

Industrial-Scale Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems could enhance efficiency:

  • Residence Time Control : Minimizes decomposition at high temperatures .

  • In-Line Purification : Integrates scavengers to remove byproducts (e.g., NH3 from cyclization) .

Green Chemistry Metrics

  • Atom Economy : Method 1 (Anthranilic acid + acetamide) achieves 85% atom economy versus 78% for Method 2 .

  • E-Factor : Method 3 generates 1.2 kg waste/kg product, lower than Method 2 (2.5 kg/kg) .

Análisis De Reacciones Químicas

Types of Reactions: 2-methylquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methyl group and other positions on the quinazolinone ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Methylquinazolin-4-ol has the molecular formula C9H8N2OC_9H_8N_2O and a molecular weight of 160.17 g/mol. Its structure features a quinazoline core, which consists of a fused benzene and pyrimidine ring system, with a methyl group at position 2 and a hydroxyl group at position 4. This unique configuration contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

This compound has emerged as a promising candidate in drug development due to its biological activities:

  • Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Studies have shown that it can inhibit the activity of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer therapies. In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines.

    Table 1: Summary of Anticancer Activity
    StudyCell LineIC50 (µM)Mechanism
    Study AMCF-7 (Breast)2.09EGFR Inhibition
    Study BHepG2 (Liver)2.08Cell Cycle Arrest
    Study CA549 (Lung)1.50Apoptosis Induction
  • Antiviral Properties : Research indicates potential antiviral effects against influenza A virus-induced acute lung injury, suggesting its utility in treating viral infections.

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as poly(ADP-ribose) synthetase (PARP) and aspartate transcarbamylase, which are involved in DNA repair mechanisms. This inhibition suggests potential applications in cancer therapy, particularly for tumors with defective DNA repair pathways.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. A study reported that derivatives of quinazoline compounds exhibited significant antibacterial effects by disrupting cell wall synthesis.

Case Studies

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of this compound showed that it significantly reduced cell viability in MCF-7 breast cancer cells. The compound induced apoptosis through EGFR inhibition, highlighting its potential as an adjunct therapy for resistant cancers.

Case Study 2: Antimicrobial Research

In another investigation, the antibacterial efficacy of this compound was evaluated against Staphylococcus aureus strains, revealing a minimum inhibitory concentration (MIC) value of 8 µg/mL. This finding underscores the compound's potential for therapeutic applications in treating bacterial infections.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties. Its ability to serve as a building block for synthesizing more complex heterocyclic compounds makes it valuable in industrial chemistry.

Mecanismo De Acción

The mechanism of action of 2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Quinazolin-4-ol derivatives vary in substituents, molecular weight, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinazolin-4-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
2-Methylquinazolin-4-ol C₉H₈N₂O 160.17 Methyl (C2) PARP inhibitor (Kᵢ = 1.1 μM); ATCase inhibitor (IC₅₀ = 0.20 mM)
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol C₁₈H₁₅N₅O₂ 333.35 Methoxy (C8), methyl (C4), amino linker No explicit activity data
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol C₁₇H₁₃N₅O 303.32 Methyl (C4), amino linker No explicit activity data
6-Methylquinazolin-4-ol C₉H₈N₂O 160.17 Methyl (C6) Structural isomer; no activity data
2-(4-tert-Butylphenyl)quinazolin-4-ol C₁₈H₁₈N₂O 278.35 tert-Butylphenyl (C2) Potential solubility modulator; no activity data
7-(Benzyloxy)-6-methoxyquinazolin-4-ol C₁₆H₁₄N₂O₃ 282.30 Benzyloxy (C7), methoxy (C6) No explicit activity data

Key Observations:

Substituent Effects :

  • Methyl Groups : Positional isomers like 2-methyl- vs. 6-methylquinazolin-4-ol highlight the importance of substituent placement. The C2 methyl group in this compound likely enhances PARP binding affinity compared to the C6 isomer .
  • Bulkier Groups : Compounds with tert-butylphenyl (e.g., 2-(4-tert-butylphenyl)quinazolin-4-ol) or benzyloxy groups (e.g., 7-(benzyloxy)-6-methoxyquinazolin-4-ol) may exhibit altered lipophilicity, impacting membrane permeability .

For instance, DPQ (a PARP-1 inhibitor) lacks ATCase inhibitory activity .

Research Implications

  • Therapeutic Potential: this compound’s dual inhibition suggests utility in oncology (targeting DNA repair) and metabolic disorders (modulating nucleotide synthesis).
  • Structure-Activity Relationships (SAR) : The lack of bioactivity data for most analogs underscores the need for further studies to map substituent effects on target engagement.

Actividad Biológica

2-Methylquinazolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of anthranilic acid with acetamide under specific conditions. The process typically requires heating at elevated temperatures, which facilitates the formation of the quinazoline ring structure. Characterization of synthesized compounds is commonly performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm their structure and purity .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-4(3H)-oneE. coli12.5 µg/mL
6,8-Dibromo derivativeCandida albicans15 µg/mL
Phenyl thiosemicarbazide derivativeStaphylococcus epidermidis10 µg/mL

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties, particularly against liver (HepG2) and breast (MCF-7) cancer cell lines. The mechanism of action often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) or tyrosine kinases, which are crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating various derivatives of this compound, one compound exhibited an IC50 value of 7.09 µM against HepG2 cells, outperforming the reference drug doxorubicin (IC50 = 8.55 µM). This highlights the potential for developing new anticancer agents based on this scaffold .

Table 2: Anticancer Activity Against HepG2 and MCF-7 Cell Lines

CompoundCell LineIC50 (µM)
Compound with N-azetidinone moietyHepG27.09
DoxorubicinHepG28.55
Compound with triazole fusionMCF-710.82

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. For example, it has been shown to inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cancer signaling pathways. Additionally, some derivatives have been found to disrupt microtubule dynamics, further contributing to their anticancer effects .

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of 2-methylquinazolin-4-ol, and how are its inhibitory parameters determined?

this compound acts as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki value of 1.1 μM and inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 of 0.20 mM . To determine these parameters, researchers typically employ:

  • Enzyme kinetics assays : Measure substrate conversion rates in the presence of varying inhibitor concentrations. For PARP, NAD<sup>+</sup> consumption or ADP-ribose polymer formation can be quantified using spectrophotometric or fluorometric methods.
  • Competitive binding analysis : Use Lineweaver-Burk plots to confirm competitive inhibition mechanisms.
  • Dose-response curves : Fit data to models like the Cheng-Prusoff equation to calculate IC50 values .

Q. What synthetic routes are available for this compound, and what are their limitations?

Two primary methods are described:

  • Method A : Involves cyclization of acylquinazolin-4-one precursors under traditional thermal conditions, often requiring high temperatures (e.g., 100–120°C) and transition metal catalysts, which may lead to side reactions .
  • Electrochemical synthesis : Utilizes an aluminum-carbon electrode system with acetic acid as an electrolyte at room temperature . This method avoids transition metals and achieves high yields (~85%) through oxidative cyclization of 2-aminobenzamides .
    Limitations : Thermal methods risk decomposition, while electrochemical approaches require specialized equipment and optimization of electrode materials.

Advanced Research Questions

Q. How can researchers optimize the electrochemical synthesis of this compound derivatives for scalability?

Key considerations include:

  • Electrode material selection : Carbon-aluminum systems show efficiency, but alternative materials (e.g., Pt or graphite) may improve conductivity .
  • Electrolyte composition : Adjusting acetic acid concentration or using ionic liquids to enhance reaction rates.
  • Substrate scope : Testing substituted 2-aminobenzamides to diversify the quinazolinone scaffold.
  • Flow-cell systems : Implementing continuous flow reactors to scale production while maintaining mild conditions .

Q. How should contradictory data on this compound’s inhibitory activity be addressed across different studies?

Discrepancies may arise from:

  • Enzyme source variability : Mammalian vs. bacterial ATCase isoforms differ in structure and inhibitor sensitivity.
  • Assay conditions : Variations in pH, temperature, or cofactor availability (e.g., ATP for ATCase) can alter IC50 values.
    Resolution strategies :
  • Standardize protocols using recombinant enzymes and controlled buffer systems.
  • Perform parallel assays with reference inhibitors (e.g., DPQ for PARP) to validate experimental setups .

Q. What experimental designs are recommended for evaluating this compound’s therapeutic potential in cancer models?

  • In vitro models :
    • Use PARP-dependent cancer cell lines (e.g., BRCA-mutant cells) to assess synergy with DNA-damaging agents.
    • Compare efficacy with clinical PARP inhibitors (e.g., Olaparib) to establish relative potency .
  • In vivo models :
    • Administer this compound in xenograft models while monitoring ATP levels (via bioluminescence) to confirm target engagement .
    • Evaluate pharmacokinetics (e.g., bioavailability, half-life) to guide dosing regimens.

Q. How can structural modifications of this compound enhance its selectivity for PARP vs. ATCase?

  • Rational design approaches :
    • Introduce substituents at the C2-methyl or C4-hydroxyl positions to sterically hinder ATCase binding while maintaining PARP affinity.
    • Use molecular docking simulations to predict interactions with PARP’s NAD<sup>+</sup>-binding pocket vs. ATCase’s active site.
  • Synthetic validation :
    • Synthesize analogs (e.g., 2-ethyl or 4-methoxy derivatives) and test inhibitory profiles .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR and HRMS : Confirm molecular structure and purity (>97% as per pharmacological standards) .
  • X-ray crystallography : Resolve binding modes with PARP or ATCase (e.g., using co-crystallized enzyme-inhibitor complexes) .
  • HPLC : Monitor reaction progress and quantify yields during synthesis .

Propiedades

IUPAC Name

2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170208
Record name 2-Methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-24-0
Record name 2-Methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1769-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1769-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1769-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylquinazolin-4-ol
Reactant of Route 2
2-methylquinazolin-4-ol
Reactant of Route 3
2-methylquinazolin-4-ol
Reactant of Route 4
2-methylquinazolin-4-ol
Reactant of Route 5
2-methylquinazolin-4-ol
Reactant of Route 6
2-methylquinazolin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.